![molecular formula C13H15BF2O4 B1338976 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517874-23-6](/img/structure/B1338976.png)
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a molecular weight of 187.15 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The compound has a molecular formula of C8H7F2NO2 . The InChI code is 1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 . The Canonical SMILES is C1=CC2=C(C=C1CC#N)OC(O2)(F)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.14 g/mol . It has a XLogP3 value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 197.02883473 g/mol . The topological polar surface area is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been employed as a precursor in the synthesis of complex molecules. Its structure and properties have been characterized using various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction. These studies highlight its role in facilitating the synthesis of novel compounds with potential applications in materials science and organic chemistry (Liao et al., 2022; Wu et al., 2021).
Material Science Applications
Research into the compound's derivatives has led to the development of materials with unique properties, such as novel stilbene derivatives synthesized for potential use in liquid crystal display (LCD) technology. These derivatives have shown promising results in preliminary biological testing for neurodegenerative diseases, suggesting a broad range of applications from electronics to medicine (Das et al., 2015).
Organic Electronics
The compound has been pivotal in the synthesis of polymers for organic electronics, specifically in the development of conjugated polymers for organic solar cells (OSC). These studies demonstrate its utility in creating materials with narrow optical band gaps and thermal stability, contributing to the advancement of OSC technology and potentially improving the efficiency of photovoltaic devices (Meena et al., 2018; Meena et al., 2018).
Safety And Hazards
The compound has been classified with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302-H312-H314-H332 . Precautionary statements include P260-P261-P264-P270-P271-P280-P301+P312-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P321-P322-P330-P363-P405-P501 .
Eigenschaften
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-5-6-9-10(7-8)18-13(15,16)17-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZIPJYFAVSSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462045 | |
| Record name | 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
517874-23-6 | |
| Record name | 2,2-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517874-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

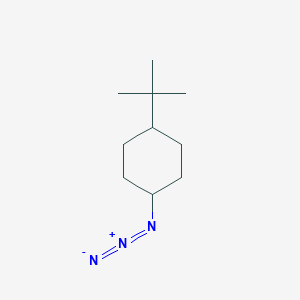
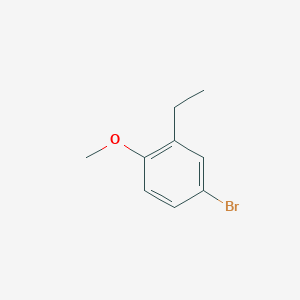
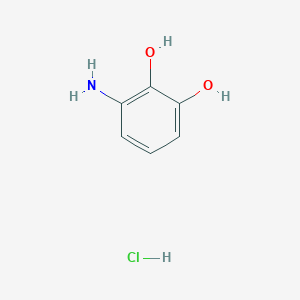
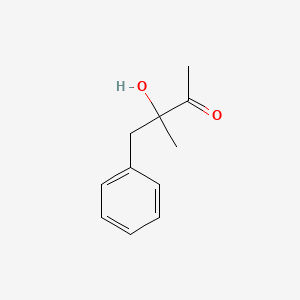
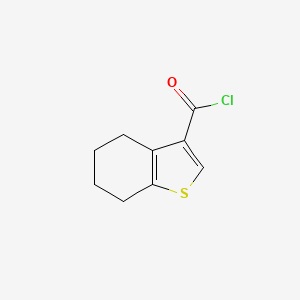
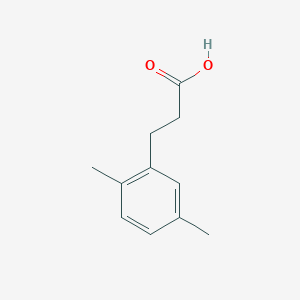
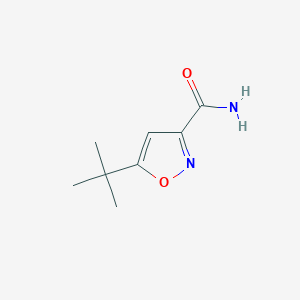
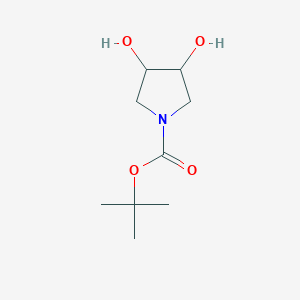
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
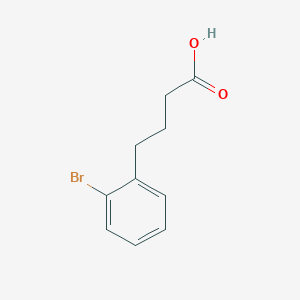
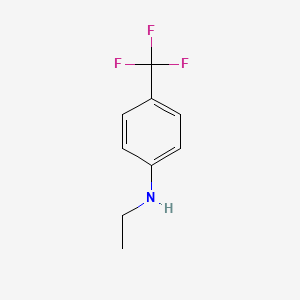
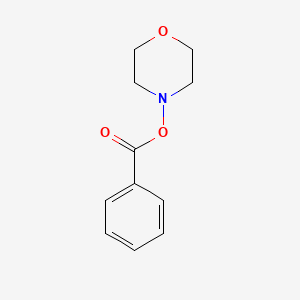
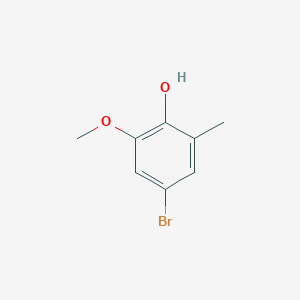
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)